4-cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

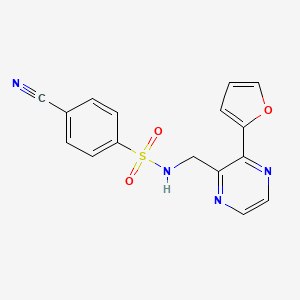

4-Cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyano group at the 4-position. The sulfonamide nitrogen is connected to a methyl group attached to a pyrazine ring, which is further substituted with a furan-2-yl moiety at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Key structural features:

- Cyano group: Enhances electron-withdrawing effects, influencing acidity and binding interactions.

- Furan-pyrazine hybrid: Contributes to π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name |

4-cyano-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S/c17-10-12-3-5-13(6-4-12)24(21,22)20-11-14-16(19-8-7-18-14)15-2-1-9-23-15/h1-9,20H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAAXOSIGXORME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves multiple stepsThe subsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization by NaH . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

4-cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used for designing and synthesizing novel anti-tubercular agents. It has shown significant activity against Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment . In material science, it is utilized for developing new materials with unique properties. Its diverse chemical structure allows for various modifications, making it suitable for innovative research in multiple fields.

Mechanism of Action

The mechanism of action of 4-cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In the case of its anti-tubercular activity, it targets the bacterial cell wall synthesis, disrupting the growth and replication of Mycobacterium tuberculosis. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of the target compound and structurally related sulfonamide derivatives:

Research Findings and Data Tables

Comparative Solubility and Stability

Key Research Insights

Fluorinated Derivatives : Exhibit enhanced binding to hydrophobic enzyme pockets but face metabolic instability due to hydrolytic cleavage .

Macrocyclic Sulfonamides : Improved metabolic stability but require complex synthetic routes, limiting scalability .

Reactive Groups : Isothiocyanate-containing sulfonamides enable rapid bioconjugation but require careful handling to prevent premature reactions .

Biological Activity

The compound 4-cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a derivative of sulfonamide that incorporates a furan ring and a pyrazine moiety. This structural complexity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antiviral Activity

Recent studies have highlighted the potential of N-heterocycles, including compounds similar to this compound, as promising antiviral agents. In vitro assays have demonstrated that related compounds exhibit significant inhibitory effects on viral replication. For instance, certain derivatives showed EC50 values ranging from 130 to 263 μM against various viral strains in MT-4 cells .

Table 1: Antiviral Activity of Related Compounds

| Compound | Viral Strain | EC50 (μM) |

|---|---|---|

| Compound A | HIV | 130.24 |

| Compound B | HIV | 161.38 |

| Compound C | HIV | 249.15 |

| Compound D | HIV | 263.31 |

Anticancer Activity

The anticancer properties of compounds containing pyrazine and furan moieties have been extensively documented. For example, derivatives similar to our target compound have shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The reported IC50 values for these compounds indicate strong potential for further development.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound E | MCF7 | 3.79 |

| Compound F | NCI-H460 | 12.50 |

| Compound G | SF-268 | 42.30 |

In a study by Wei et al., a related compound exhibited an IC50 value of 26 μM against A549 lung cancer cells, indicating significant therapeutic potential .

Anti-inflammatory Activity

Compounds with sulfonamide groups are known for their anti-inflammatory properties. The mechanism often involves inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). In vitro studies have shown that similar sulfonamide derivatives can reduce inflammatory markers in cell cultures.

Table 3: Inhibition of Inflammatory Markers

| Compound | Inflammatory Marker | IC50 (μM) |

|---|---|---|

| Compound H | COX-1 | 0.16 |

| Compound I | COX-2 | 0.20 |

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of furan-containing compounds against HIV strains, demonstrating that modifications at the furan position significantly enhance activity.

- Cytotoxicity Analysis : In a comparative analysis of various pyrazine derivatives, one compound demonstrated remarkable selectivity towards cancer cells with minimal effects on normal cells.

- Inflammatory Response : Experimental models showed that treatment with sulfonamide derivatives resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential therapeutic application in chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.